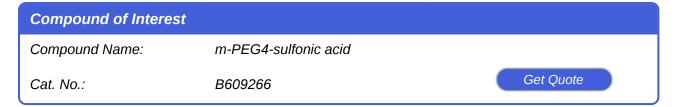


what is m-PEG4-sulfonic acid chemical structure

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An In-depth Technical Guide to m-PEG4-sulfonic acid

Introduction

In modern drug development and materials science, the modification of molecules to enhance their physicochemical properties is a cornerstone of innovation. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to molecules, is a widely adopted strategy to improve the solubility, stability, and pharmacokinetic profiles of therapeutics.[1] **m-PEG4-sulfonic acid** is a discrete (monodisperse) PEG linker that incorporates a terminal methoxy group ("m"), a four-unit ethylene glycol chain ("PEG4"), and a highly acidic sulfonic acid group (-SO₃H).

This technical guide provides a comprehensive overview of **m-PEG4-sulfonic acid**, detailing its chemical structure, physicochemical properties, and applications, with a focus on its role as a versatile linker in bioconjugation and drug delivery. This document is intended for researchers, chemists, and professionals in the fields of drug development, nanotechnology, and materials science.

Physicochemical and Computational Properties

m-PEG4-sulfonic acid is a hydrophilic linker whose properties are defined by its distinct functional groups. The methoxy group provides a chemically inert cap, while the PEG chain confers aqueous solubility and flexibility. The terminal sulfonic acid is a strong acid, making it highly hydrophilic and suitable for various chemical modifications.



Quantitative data for **m-PEG4-sulfonic acid** (CAS No: 787524-78-1) is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₀ O ₇ S	INVALID-LINK[2]
Molecular Weight	272.32 g/mol	INVALID-LINK[2]
Purity	≥95% - ≥97%	INVALID-LINK[3], INVALID-LINK[4]
SMILES Code	COCCOCCOCCS(O) (=O)=O	INVALID-LINK
Topological Polar Surface Area (TPSA)	91.29 Ų	INVALID-LINK
LogP	-0.4296	INVALID-LINK
Hydrogen Bond Acceptors	6	INVALID-LINK
Hydrogen Bond Donors	1	INVALID-LINK
Rotatable Bonds	12	INVALID-LINK

Chemical Structure

The chemical structure of **m-PEG4-sulfonic acid** consists of a methyl ether terminus linked to a chain of four ethylene glycol units, which is in turn connected to an ethanesulfonic acid moiety.

Caption: Chemical structure of **m-PEG4-sulfonic acid**.

Applications in Drug Development

The bifunctional nature of **m-PEG4-sulfonic acid** makes it a valuable tool in pharmaceutical research and bioconjugation.

 PROTAC Linkers: m-PEG4-sulfonic acid is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules



that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker component helps to improve the solubility and cell permeability of the resulting PROTAC molecule.

- Bioconjugation: The sulfonic acid group can be activated or converted to other functional groups to facilitate the site-specific labeling of biomolecules, such as antibodies or peptides, for diagnostic and therapeutic applications.
- Surface Modification: The hydrophilic PEG chain and the charged sulfonic acid group are
 used to modify surfaces like nanoparticles and metal oxides. This functionalization improves
 their dispersion and stability in aqueous solutions and can prevent non-specific protein
 adsorption.

Experimental Protocols

While the direct synthesis of **m-PEG4-sulfonic acid** is proprietary to chemical suppliers, a general methodology for the synthesis of a PEG-sulfonic acid from a PEG-alcohol precursor and its subsequent characterization is outlined below.

Representative Synthesis: Two-Step Conversion of m-PEG4-OH to m-PEG4-sulfonic acid

This protocol describes a common pathway involving conversion of the terminal alcohol to a leaving group (e.g., mesylate) followed by nucleophilic substitution with a sulfite.

Step A: Mesylation of m-PEG4-OH

- Reaction Setup: Dissolve m-PEG4-OH (1 equivalent) in anhydrous dichloromethane (DCM)
 under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice
 bath.
- Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the solution as a base to neutralize the HCl generated during the reaction.
- Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise to the stirred solution.



- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
 Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, wash the reaction mixture sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG4mesylate.

Step B: Sulfonation of m-PEG4-mesylate

- Reaction Setup: Dissolve the crude m-PEG4-mesylate from Step A in a mixture of ethanol and water (e.g., 1:1 v/v).
- Nucleophilic Substitution: Add an excess of sodium sulfite (Na₂SO₃, 3-5 equivalents) to the solution.
- Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.
- Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
- Purification: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to a pH of ~1-2. Extract the product into a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic extracts are dried, filtered, and concentrated. Final purification is typically achieved via column chromatography on silica gel to yield pure m-PEG4-sulfonic acid.

Characterization Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of PEGylated compounds.

- Sample Preparation: Dissolve 5-10 mg of the purified **m-PEG4-sulfonic acid** in a suitable deuterated solvent (e.g., Deuterium oxide D₂O, or Chloroform-d CDCl₃) in an NMR tube.
- Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

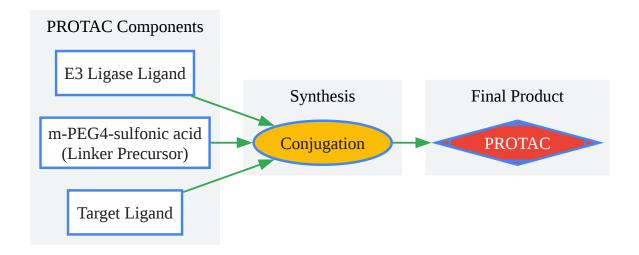


- Spectral Analysis: The expected ¹H NMR spectrum for m-PEG4-sulfonic acid would show characteristic signals:
 - A singlet at approximately 3.38 ppm corresponding to the methyl protons (–OCH₃).
 - A large multiplet or series of overlapping peaks between 3.50-3.80 ppm corresponding to the 16 methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).
 - Triplets around 3.10-3.30 ppm corresponding to the two methylene groups adjacent to the sulfur atom (−CH₂−CH₂−SO₃H).
 - o The acidic proton (–SO₃H) signal may be broad and its chemical shift is highly dependent on the solvent and concentration. In D₂O, this proton will exchange with deuterium and the peak will disappear.

The integration ratio of the methyl signal to the PEG backbone signals can be used to confirm the length of the PEG chain.

Logical Workflow: Application as a PROTAC Linker

m-PEG4-sulfonic acid serves as a fundamental building block for constructing PROTACs. The workflow illustrates its role in connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.





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Caption: Conceptual workflow for PROTAC synthesis.

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